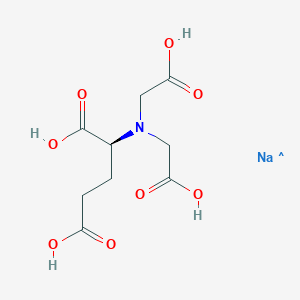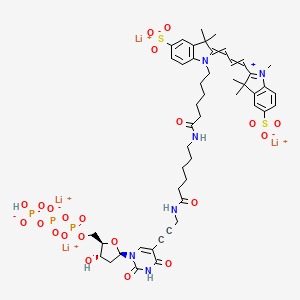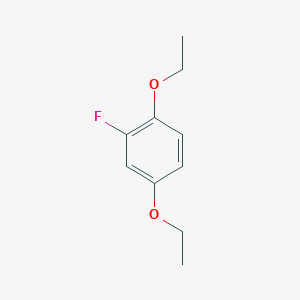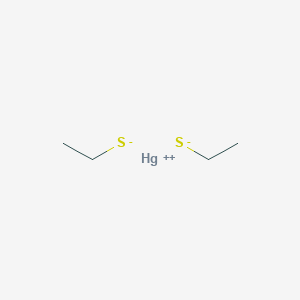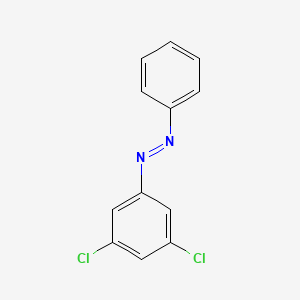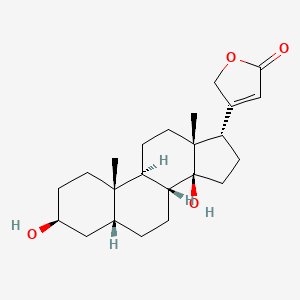
7'-O-Ethylmarmin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-O-Ethylmarmin is a coumarin derivative with the chemical formula C21H28O5 . It is a naturally occurring compound found in the herbs of Citrus maxima. Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7’-O-Ethylmarmin typically involves the ethylation of marmin, another coumarin derivative. The reaction conditions often include the use of ethyl iodide or ethyl bromide as the ethylating agents in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 7’-O-Ethylmarmin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
7’-O-Ethylmarmin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group in 7’-O-Ethylmarmin can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
7’-O-Ethylmarmin has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of coumarin derivatives.
Mecanismo De Acción
The mechanism of action of 7’-O-Ethylmarmin involves its interaction with cellular components to exert its biological effects. The compound is known to bind to specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the induction of oxidative stress and apoptosis .
Comparación Con Compuestos Similares
7’-O-Ethylmarmin is structurally similar to other coumarin derivatives, such as:
Marmin: The parent compound from which 7’-O-Ethylmarmin is derived.
Auraptene: Another coumarin derivative with similar biological activities.
Umbelliferone: A simpler coumarin compound with well-documented antioxidant properties.
Uniqueness
What sets 7’-O-Ethylmarmin apart from these similar compounds is its unique ethoxy group, which imparts distinct chemical and biological properties. This modification enhances its solubility and potentially its bioavailability, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C21H28O5 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
7-[(E,6R)-7-ethoxy-6-hydroxy-3,7-dimethyloct-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C21H28O5/c1-5-25-21(3,4)19(22)10-6-15(2)12-13-24-17-9-7-16-8-11-20(23)26-18(16)14-17/h7-9,11-12,14,19,22H,5-6,10,13H2,1-4H3/b15-12+/t19-/m1/s1 |
Clave InChI |
FEQHBHHTIGJGNR-LBKOFNPBSA-N |
SMILES isomérico |
CCOC(C)(C)[C@@H](CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O |
SMILES canónico |
CCOC(C)(C)C(CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)
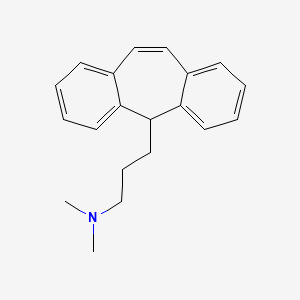
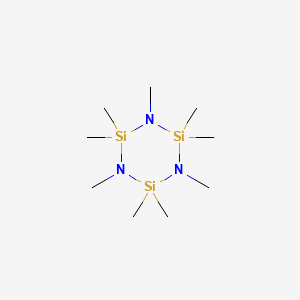

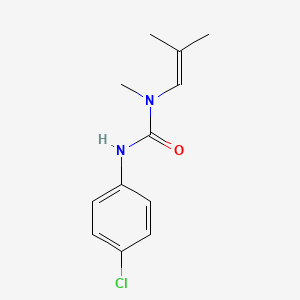
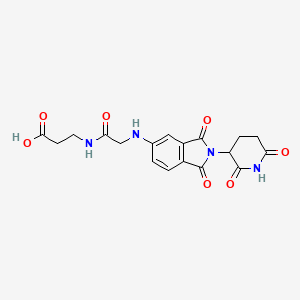
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
